tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate
Description
Properties
Molecular Formula |
C15H27N5O2 |
|---|---|
Molecular Weight |
309.41 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-amino-2-methylpyrazol-3-yl)azepan-3-yl]carbamate |
InChI |
InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)18-11-7-5-6-8-20(10-11)13-12(16)9-17-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,18,21) |
InChI Key |
UBOXGKWTUBBJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
Preparation Methods
Azepane Ring Functionalization and Pyrazole Substitution
The azepane ring is functionalized at the 3-position to allow subsequent coupling with the pyrazole derivative. The 4-amino-1-methyl-1H-pyrazol-5-yl moiety is typically introduced through nucleophilic substitution or coupling reactions, ensuring regioselectivity and retention of functional groups critical for biological activity.
Carbamate Formation via tert-Butyl Protection
The final step involves the formation of the tert-butyl carbamate protecting group on the azepane nitrogen. Two primary methods are employed:
- Reaction with tert-butyl isocyanate: Direct carbamation of the azepane amine with tert-butyl isocyanate under controlled conditions.
- Use of di-tert-butyl dicarbonate (Boc2O): This is a widely used reagent for carbamate formation, often in the presence of a base to facilitate the reaction.
Typical reaction conditions include:
| Parameter | Condition |
|---|---|
| Solvent | Commonly dichloromethane, toluene, or 1,4-dioxane |
| Temperature | Room temperature to reflux (~25–120°C) |
| Reaction Time | 3 to 24 hours |
| Catalysts/Base | Triethylamine, cesium carbonate, or sodium hydroxide |
| Atmosphere | Inert atmosphere (nitrogen or argon) to prevent side reactions |
An example reaction involves stirring the azepane derivative with di-tert-butyl dicarbonate in toluene at 25°C for 3 hours, maintaining pH 7, followed by extraction and purification steps.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate formation | Azepane amine + di-tert-butyl dicarbonate, toluene, pH 7, 25°C, 3 h | 65–70 | High selectivity for Boc protection |
| Coupling with pyrazole moiety | Nucleophilic substitution or Pd-catalyzed coupling | Variable | Requires optimization for regioselectivity |
| Purification | Extraction, filtration, recrystallization | - | Purity confirmed by HPLC and NMR |
Research Findings and Optimization Insights
- The choice of solvent and base significantly affects the yield and purity of the carbamate product. For instance, toluene with sodium hydroxide or cesium carbonate bases provides good yields and minimal byproducts.
- Temperature control is critical; mild conditions (around 25°C) favor selectivity, while higher temperatures (up to reflux) can accelerate reaction rates but may increase side reactions.
- Inert atmosphere is recommended during carbamate formation to prevent oxidation or degradation of sensitive intermediates.
- Analytical techniques such as HPLC, LC-MS, and NMR are routinely employed to monitor reaction progress and confirm product structure and purity.
Comparative Table of Preparation Methods
| Preparation Method | Reagents Used | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct reaction with tert-butyl isocyanate | tert-butyl isocyanate, azepane amine | Room temperature, inert atmosphere | Simple, direct carbamate formation | Isocyanate handling requires care |
| Di-tert-butyl dicarbonate (Boc2O) method | Di-tert-butyl dicarbonate, base (NaOH, Cs2CO3) | 25°C, 3–24 h, toluene or dioxane | High yield, mild conditions | Longer reaction time |
| Pd-catalyzed coupling (for pyrazole introduction) | Pd catalyst, base, azepane derivative, pyrazole | Reflux, inert atmosphere | Efficient coupling, regioselective | Requires catalyst optimization |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and pyrazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. Tert-butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate has been investigated for its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory diseases. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which play a crucial role in conditions such as rheumatoid arthritis and inflammatory bowel disease. Research is ongoing to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects .
3. Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective benefits against neurodegenerative diseases like Alzheimer's and Parkinson's. The modulation of oxidative stress and inflammation by pyrazole derivatives has been linked to neuroprotection, indicating that this compound could be explored further for therapeutic applications in neurodegeneration .
Agricultural Applications
1. Pesticide Development
The unique structure of this compound makes it an attractive candidate for the development of new pesticides. Its potential effectiveness against specific pests and pathogens can be investigated through structure–activity relationship studies, leading to the design of more effective agricultural chemicals .
2. Plant Growth Regulators
Research into plant growth regulators has identified pyrazole derivatives as having positive effects on plant growth and development. The application of this compound could enhance crop yields and stress resistance, making it a valuable addition to agricultural practices .
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The functionalization of polymers with this compound can lead to the development of advanced materials suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the pyrazole moiety suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamate Derivatives
Key Observations :
- The 4-amino group on the pyrazole may improve hydrogen-bonding capacity compared to halogenated (e.g., bromo in ) or aryl-substituted (e.g., 4-fluorophenyl in ) derivatives.
Key Observations :
Key Observations :
- The target’s 4-amino group may enhance solubility compared to halogenated analogs (e.g., bromo in ), though its azepane ring could reduce membrane permeability.
Key Observations :
- The target compound’s primary amine necessitates careful handling to avoid unintended reactions, contrasting with halogenated analogs (e.g., bromo in ), which may pose distinct toxicity risks.
Biological Activity
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate, also known by its CAS number 1428575-43-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 327.4 g/mol. The compound features a tert-butyl group, an azepane ring, and a pyrazole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. Research published in PMC highlights the potential of pyrazole derivatives in developing novel antibiotics that can combat resistant bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis through targeting topoisomerases and gyrases .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For instance, similar carbamate derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders. Studies indicate that modifications in the pyrazole and azepane structures can significantly enhance inhibitory activity against target enzymes .
Case Studies
A recent case study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in the azepane ring could lead to improved potency against certain bacterial strains. The study utilized high-throughput screening methods to identify lead compounds with significant antimicrobial activity .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1428575-43-2 |
| Molecular Formula | C15H26FN5O2 |
| Molecular Weight | 327.4 g/mol |
| Purity | >95% |
| Physical State | Yellow to Brown Solid |
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of DNA synthesis |
| Enzyme Inhibition | Targeting metabolic pathways |
Research Findings
Research indicates that compounds with a similar structure to this compound exhibit promising biological activities. For example:
- Antimicrobial Properties : Pyrazole derivatives have shown effectiveness against multi-drug resistant bacteria.
- Enzyme Inhibition : Certain modifications have resulted in enhanced inhibition rates against key metabolic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
